N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO4S/c16-12-8-10(2-4-13(12)17)18-23(19,20)11-3-5-14-15(9-11)22-7-1-6-21-14/h2-5,8-9,18H,1,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZOFZDNAQZJOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)NC3=CC(=C(C=C3)F)Cl)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide typically involves a multi-step process. One common method starts with the preparation of the benzodioxepine ring, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through pathways that regulate cell signaling, metabolism, and other critical functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with other benzodioxepine sulfonamides and halogenated aryl sulfonamides. Below is a detailed comparison based on available data from commercial and research sources.
Key Structural Analog: N-(4-fluoro-3-nitrophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
This analog, cataloged by Santa Cruz Biotechnology (sc-354736), differs in the substituents on the phenyl ring (4-fluoro-3-nitro vs. 3-chloro-4-fluoro) and the presence of a nitro group instead of chlorine (Table 1).
Table 1: Structural and Commercial Comparison
| Property | N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide | N-(4-fluoro-3-nitrophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
|---|---|---|
| Substituents | 3-Cl, 4-F | 4-F, 3-NO₂ |
| Catalog Number | Not listed in provided sources | sc-354736 |
| Price (1 g) | N/A | $399.00 |
| Electron-Withdrawing Effects | Moderate (Cl, F) | Strong (NO₂, F) |
| Potential Reactivity | Halogen-based interactions (e.g., π-stacking) | Nitro group may confer redox activity or serve as a synthetic handle |
Key Differences :
- Synthetic Utility : The nitro group can be reduced to an amine for further derivatization, a pathway unavailable in the chloro-fluoro variant.
- Commercial Availability : The nitro-substituted analog is commercially available, whereas the chloro-fluoro variant’s accessibility is unclear from the provided data .
Broader Context: Halogenated Sulfonamides
Halogenated sulfonamides, such as 3,4-Dichloro-5-nitro-benzoic acid (sc-347325), share functional group similarities but lack the benzodioxepine core. These compounds are often explored for antimicrobial or anti-inflammatory properties. The benzodioxepine scaffold, however, may enhance metabolic stability or solubility compared to simpler aromatic systems.
Research Findings and Limitations
- Activity Gaps : Neither compound in the provided evidence has cited biological data, limiting direct pharmacological comparisons.
- Structural Trends: Chloro-fluoro substitution is common in kinase inhibitors (e.g., vemurafenib), while nitro groups are prevalent in prodrugs or radiopharmaceuticals.
- Synthetic Challenges : The benzodioxepine core’s synthesis requires multi-step ring-forming reactions, which may complicate scalability compared to simpler sulfonamides.
Biological Activity
N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzodioxepine core structure that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 319.77 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Toxicity | Moderate (irritant) |
Synthesis
The synthesis of this compound typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often utilizes dehydrating agents to facilitate the formation of the sulfonamide group.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In one study, derivatives of similar structures demonstrated lethal effects on various pathogens, including fungi and bacteria. The presence of the sulfonamide moiety is believed to enhance its interaction with microbial enzymes, leading to inhibition of growth .
Anticancer Activity
This compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines by targeting key regulatory proteins involved in cell cycle progression .
The proposed mechanism of action for this compound involves the inhibition of specific kinases associated with cancer progression and microbial resistance. By binding to these enzymes, this compound disrupts their normal function, leading to reduced cell viability and growth inhibition .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a related compound against whip smut in sugarcane. The results showed that compounds with similar structures effectively reduced pathogen load while being biodegradable in the environment .
- Cancer Cell Line Studies : In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls. The compound was noted for its ability to induce apoptosis through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
